2-[1-(4-Bromophenyl)ethanesulfinyl]-1-oxo-1lambda~5~-pyridine
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Overview
Description
2-[1-(4-Bromophenyl)ethanesulfinyl]-1-oxo-1lambda~5~-pyridine is a complex organic compound featuring a bromophenyl group attached to an ethanesulfinyl moiety, which is further connected to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-Bromophenyl)ethanesulfinyl]-1-oxo-1lambda~5~-pyridine typically involves multi-step organic reactionsThe final step involves the attachment of the pyridine ring via nucleophilic substitution reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process typically requires precise control of temperature, pressure, and reagent concentrations to achieve the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-Bromophenyl)ethanesulfinyl]-1-oxo-1lambda~5~-pyridine undergoes various chemical reactions, including:
Oxidation: The ethanesulfinyl group can be further oxidized to sulfone under strong oxidizing conditions.
Reduction: The compound can be reduced to its corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The bromophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) as reducing agents.
Substitution: Nitrating agents like nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration reactions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of nitro or halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
2-[1-(4-Bromophenyl)ethanesulfinyl]-1-oxo-1lambda~5~-pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[1-(4-Bromophenyl)ethanesulfinyl]-1-oxo-1lambda~5~-pyridine involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the ethanesulfinyl group can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(4-methylphenyl)-1-propanone
- 4-Bromophenyl sulfone
- 4-Bromophenyl hydrazine
Uniqueness
2-[1-(4-Bromophenyl)ethanesulfinyl]-1-oxo-1lambda~5~-pyridine is unique due to the presence of both a bromophenyl group and an ethanesulfinyl moiety, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
60264-32-6 |
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Molecular Formula |
C13H12BrNO2S |
Molecular Weight |
326.21 g/mol |
IUPAC Name |
2-[1-(4-bromophenyl)ethylsulfinyl]-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C13H12BrNO2S/c1-10(11-5-7-12(14)8-6-11)18(17)13-4-2-3-9-15(13)16/h2-10H,1H3 |
InChI Key |
PEUMTZPRYGWWCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)S(=O)C2=CC=CC=[N+]2[O-] |
Origin of Product |
United States |
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